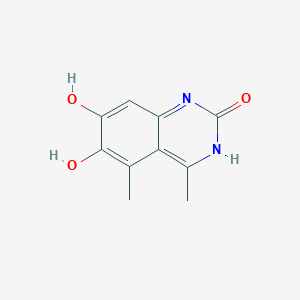
4,5-Dimethylquinazoline-2,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylquinazoline-2,6,7-triol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
The synthesis of 4,5-Dimethylquinazoline-2,6,7-triol can be achieved through several methods. One common approach involves the reaction of 2-amino-4,5-dimethylbenzoic acid with formamide under acidic conditions to form the quinazoline ring. Subsequent hydroxylation reactions introduce the hydroxyl groups at positions 2, 6, and 7. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4,5-Dimethylquinazoline-2,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinazolines.
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, dihydroquinazolines, and substituted quinazolines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Quinazoline derivatives, including 4,5-Dimethylquinazoline-2,6,7-triol, have been investigated for their anticancer, antibacterial, and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylquinazoline-2,6,7-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological target and the context of its application.
Comparaison Avec Des Composés Similaires
4,5-Dimethylquinazoline-2,6,7-triol can be compared with other quinazoline derivatives, such as:
4,6,7-Trimethylquinazoline: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,4-Dimethylquinazoline: Has methyl groups at different positions, affecting its interaction with biological targets.
4,5-Dimethylquinazoline-2,6-diol: Lacks one hydroxyl group, which may influence its solubility and reactivity
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
6,7-dihydroxy-4,5-dimethyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-4-8-5(2)11-10(15)12-6(8)3-7(13)9(4)14/h3,13-14H,1-2H3,(H,11,12,15) |
Clé InChI |
GTLTVFRYIBAKDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=NC(=O)NC(=C12)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

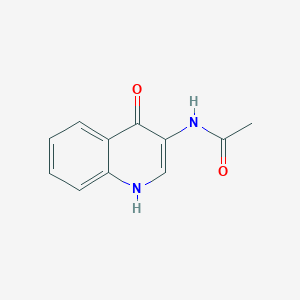
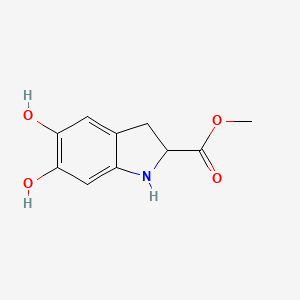
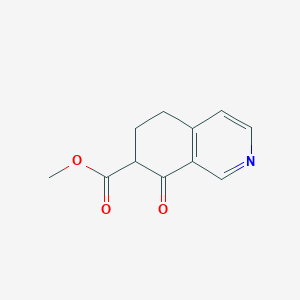

![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

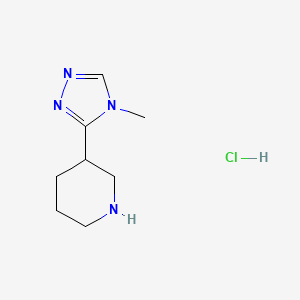

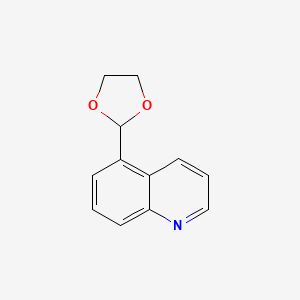
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

